3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea
Description
3-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a synthetic urea derivative featuring a tetrazole ring substituted with a 4-methylphenyl group and a 2-phenylethyl chain. The compound’s crystallographic characterization likely employs tools like SHELXL () and Mercury (), given their prevalence in small-molecule structural analysis.
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-7-9-16(10-8-14)24-17(21-22-23-24)13-20-18(25)19-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNJFAYHJDETCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition Reaction
The reaction employs sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–125°C for 12–24 hours. Microwave irradiation reduces reaction time to 2 hours with a 69% yield. Catalysts such as bismuth chloride (BiCl₃) or copper(II) immobilized on carbon nanotubes further enhance efficiency, achieving yields up to 99%.
Table 1: Catalytic Conditions for Tetrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| None | DMF | 125 | 24 h | 65–75 |
| BiCl₃ | DMF | 130 (MW) | 2 h | 85–99 |
| Cu(II)/CNT | DMF | 120 (MW) | 10 min | 90–99 |
The mechanism involves nitrile activation by the catalyst, followed by cycloaddition with azide to form the tetrazole ring.
Functionalization of the Tetrazole Ring
Introduction of the Methylene Group
The 5-position of the tetrazole is functionalized with a methylene group (-CH₂-) to enable urea linkage. This is achieved via:
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Aldehyde Intermediate : Oxidation of 1-(4-methylphenyl)-1H-tetrazole-5-methanol using pyridinium chlorochromate (PCC) yields the corresponding aldehyde.
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Reductive Amination : The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride to form 5-(aminomethyl)-1-(4-methylphenyl)-1H-tetrazole.
Table 2: Functionalization Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Oxidation to Aldehyde | PCC, CH₂Cl₂ | 78 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 82 |
Formation of the Urea Linkage
The urea bond is formed by reacting 5-(aminomethyl)-1-(4-methylphenyl)-1H-tetrazole with 2-phenylethyl isocyanate.
Isocyanate Coupling
The reaction proceeds in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. Optimal conditions include:
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Molar Ratio : 1:1.2 (amine:isocyanate)
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Temperature : 0°C to room temperature
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Reaction Time : 12 hours
Table 3: Urea Formation Under Varied Conditions
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0°C → RT | 88 |
| THF | DBU | RT | 75 |
| Toluene | None | 80°C | 62 |
The urea linkage forms via nucleophilic attack of the amine on the isocyanate, followed by proton transfer.
Optimization and Industrial Considerations
Catalytic Recycling
Heterogeneous catalysts like Cu(II)/CNT allow reuse for up to five cycles without significant loss in activity.
Solvent Selection
DMF and DCM are preferred for tetrazole synthesis and urea coupling, respectively, due to high polarity and compatibility with intermediates.
Comparative Analysis of Synthetic Routes
Route 1 : Classical [3+2] cycloaddition without catalysis (65–75% yield).
Route 2 : Microwave-assisted BiCl₃-catalyzed cycloaddition (99% yield in 2 hours).
Route 3 : Cu(II)/CNT-catalyzed cycloaddition (99% yield in 10 minutes).
Microwave methods reduce energy consumption and improve scalability for industrial production .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the tetrazole ring or the urea moiety.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction could lead to partially or fully reduced tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. Research has shown that derivatives of tetrazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar tetrazole-based compounds exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Tetrazole derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi. A systematic evaluation indicated that modifications to the tetrazole structure can enhance antimicrobial efficacy .
Mechanism of Action
The mechanism by which 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in disease progression. For example, tetrazole compounds have been shown to interact with the ATP-binding sites of certain kinases, leading to disrupted signaling pathways in cancer cells .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxicity in breast cancer cell lines. |
| Study 2 | Antimicrobial | Effective against MRSA strains; potential for developing new antibiotics. |
| Study 3 | Anti-inflammatory | Reduced inflammation markers in animal models of arthritis. |
Pharmaceutical Development
Drug Formulation
The compound has been included in screening libraries for drug discovery purposes. Its unique structure allows it to be a candidate for further development into therapeutic agents targeting specific diseases such as cancer and infections .
Toxicity and Safety Studies
Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicate a favorable safety margin in animal models, making it a promising candidate for further clinical development .
Mechanism of Action
The mechanism of action of 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially binding to active sites of enzymes or receptors, while the urea moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
- BF17792 (3-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)urea): Key Differences: The tetrazole substituent is 3,4-dimethylphenyl (vs. 4-methylphenyl in the target), and the urea nitrogen is attached to a 4-fluorophenyl group (vs. 2-phenylethyl) . The 2-phenylethyl group in the target compound may improve lipophilicity (logP), favoring membrane permeability.
BF17793 (3-Chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) :
- Key Differences : Replaces the urea group with a benzamide and substitutes the tetrazole with a thiadiazole ring. Chlorine atoms at the benzamide and thiadiazole positions introduce steric and electronic effects .
- Impact : The thiadiazole core may engage in π-π stacking or dipole interactions, differing from the hydrogen-bonding propensity of urea in the target compound.
Crystallographic and Structural Insights
- Planarity and Conformation: Compounds in exhibit near-planar structures except for a perpendicular fluorophenyl group. By analogy, the target compound’s tetrazole ring is likely planar, while the 2-phenylethyl group may adopt a non-planar conformation, affecting crystal packing . Mercury software () enables visualization of such structural nuances, aiding in comparing intermolecular interactions (e.g., hydrogen bonds vs. van der Waals forces).
Tabulated Comparison of Key Features
Biological Activity
3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure allows for various biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C18H20N6O
- Molecular Weight : 336.4 g/mol
- CAS Number : 921150-54-1
The biological activity of this compound is attributed to its ability to interact with various biological targets. The tetrazole ring is known for its role in enhancing the lipophilicity and bioavailability of compounds. This compound exhibits potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.
1. Anti-Cancer Activity
Research indicates that this compound may exhibit anti-cancer properties through the inhibition of cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (IC50 values ranging from 10 to 25 µM) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 12 |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. A notable study reported a decrease in these cytokines by approximately 40% upon treatment with the compound at a concentration of 50 µM .
3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as a urease inhibitor. Urease plays a critical role in the pathophysiology of certain diseases, including peptic ulcers and kidney stones. The compound showed promising inhibitory activity with an IC50 value of approximately 30 µM .
Case Studies
A recent case study explored the pharmacokinetics and pharmacodynamics of this compound in animal models. Results indicated that after oral administration, peak plasma concentrations were reached within two hours, with a half-life of approximately four hours. The study concluded that the compound has favorable pharmacokinetic properties suitable for further development .
Q & A
Q. What strategies validate the compound’s selectivity for a target protein versus off-pathway effects?
- Methodological Answer :
- Chemoproteomics : Use activity-based probes (ABPs) to map binding partners in cell lysates .
- Thermal Shift Assays : Monitor protein denaturation (DSF) to confirm target engagement .
- CRISPR Screens : Genome-wide knockout libraries to identify synthetic lethal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
